The biosynthesis of 3-acetoxy-6-hydroxytropane is embedded within the complex tropane alkaloid (TA) metabolic network, which originates from the amino acids ornithine and arginine. The initial stages involve a conserved polyamine pathway: Ornithine decarboxylase (ODC) converts ornithine to putrescine, which undergoes N-methylation via putrescine N-methyltransferase (PMT) to form N-methylputrescine. Subsequent oxidation by a diamine oxidase yields N-methyl-Δ¹-pyrrolinium cation, the universal precursor for tropane, granatane, and nicotine alkaloids [3] [8].
Cytochrome P450 enzymes catalyze the formation of the bicyclic tropane scaffold. Specifically, CYP82M3 in Nicotiana and CYP81AN15 in Erythroxylum convert 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) to ecgonone or tropinone, branch-point intermediates for cocaine or hyoscyamine/scopolamine pathways, respectively. Molecular docking studies reveal distinct active-site architectures in these orthologs, enabling convergent biosynthesis of identical products from shared substrates [1]. Tropinone then undergoes stereospecific reduction: Tropinone reductase-I (TR-I) produces tropine (3α-hydroxytropane), while TR-II yields pseudotropine (3β-hydroxytropane). 3-Acetoxy-6-hydroxytropane arises from further modifications of tropine, including C6-hydroxylation by a 2-oxoglutarate-dependent dioxygenase and 3-O-acetylation by a BAHD-family acyltransferase [3] [8].
Table 1: Key Enzymes in Tropane Alkaloid Biosynthesis
Enzyme | Gene | Function | Product | Localization |
---|---|---|---|---|
Ornithine decarboxylase | ODC | Putrescine synthesis | Putrescine | Cytoplasm |
Putrescine N-methyltransferase | PMT | N-methylputrescine synthesis | N-methylputrescine | Cytoplasm |
Tropinone reductase I | TR-I | Stereospecific tropine formation | Tropine (3α) | Cytoplasm |
Tropinone reductase II | TR-II | Pseudotropine formation | Pseudotropine (3β) | Cytoplasm |
CYP82M3/CYP81AN15 | CYP82M3/81AN15 | Tropane ring formation | Ecgonone/Tropinone | Endoplasmic reticulum |
Tropine acyltransferase | TAT | Acetylation at C3 position | 3-Acetoxytropane | Cytoplasm |
PMT is the first committed enzyme in TA biosynthesis, marking the divergence point between primary polyamine metabolism and alkaloid synthesis. Phylogenetic analyses confirm PMT evolved from spermidine synthase (SPDS) through neofunctionalization. Key mutations—particularly in substrate-binding residues—enabled the shift from aminopropyl transfer (using decarboxylated S-adenosylmethionine) to methyl transfer (using SAM). In Datura stramonium, replacing four amino acids (e.g., E216 in SPDS) was sufficient to confer PMT activity, demonstrating the evolutionary plasticity of this enzyme [9] [5].
Tropinone reductases (TR-I and TR-II) determine stereochemical fate: TR-I generates tropine for anticholinergic alkaloids (e.g., hyoscyamine), while TR-II produces pseudotropine for calystegines. Crystal structures reveal their NADPH-binding specificity and catalytic mechanisms. In Anisodus acutangulus, TR-I exhibits a conserved catalytic tetrad (Ser-Tyr-Lys-Asn) that stabilizes tropinone’s carbonyl group, facilitating hydride transfer to the re face to yield 3α-tropine. TR-II’s distinct binding pocket orients tropinone for si-face reduction [3] [8]. Metabolic channeling directs tropine toward 3-acetoxy-6-hydroxytropane: Hydroxylation at C6 precedes acetylation, with Datura species showing tissue-specific expression of these modifying enzymes in roots [7].
Table 2: Functional Divergence of PMT and SPDS
Characteristic | PMT | SPDS |
---|---|---|
Catalytic Reaction | Methyl transfer to putrescine | Aminopropyl transfer to putrescine |
Cofactor | S-adenosylmethionine (SAM) | Decarboxylated SAM |
Key Active Site Residues | Aspartate-rich motif | Glutamate-rich motif |
Km (Putrescine) | 80–150 μM | 15–50 μM |
Evolutionary Origin | Derived from SPDS via neofunctionalization | Ubiquitous in plant polyamine metabolism |
Acylation at C3 is critical for TA bioactivity and stability. BAHD-family acyltransferases catalyze ester formation using acyl-CoA donors. The enzyme responsible for 3-acetoxy-tropane synthesis exhibits stringent specificity for tropine over pseudotropine and prefers acetyl-CoA as the acyl donor. In Erythroxylum novogranatense, this activity is attributed to methylecgonone reductase-associated acetyltransferase, which sequentially reduces methylecgonone and acetylates the intermediate [1] [8].
Structural studies identify a conserved HXXXD motif in the active site, which facilitates proton transfer during catalysis. Mutagenesis of His160 in Datura’s tropine acyltransferase abolished activity, confirming its role in deprotonating tropine’s hydroxyl group. Molecular docking simulations show the tropane ring binds via hydrophobic interactions, while the acetyl moiety aligns with a conserved serine residue (Ser153) for nucleophilic attack [1] [6]. Notably, 6-hydroxytropine serves as a substrate for acetylation, but kinetic parameters (Km = 35 μM, kcat = 0.15 s⁻¹) indicate lower efficiency compared to tropine (Km = 12 μM, kcat = 0.42 s⁻¹), suggesting hierarchical modification preferences [7].
Hairy root cultures of Datura spp. are ideal systems for probing 3-acetoxy-6-hydroxytropane dynamics due to their genetic stability and TA productivity. Metabolic flux analysis (MFA) using ¹³C-labeled ornithine revealed that >60% of carbon flux is directed toward putrescine and N-methylputrescine within 24 hours. However, only ~15% enters tropinone, indicating bottlenecks at PMT or downstream steps [8] [9].
Strategies to enhance flux toward target alkaloids:
Table 3: Metabolic Engineering Approaches in Datura Hairy Roots
Intervention | Target Gene/Pathway | Effect on 3-Acetoxy-6-hydroxytropane | Limitations |
---|---|---|---|
PMT overexpression | Putrescine methylation | 2.1–3.0× increase | Competition with polyamine pathway |
MeJA elicitation | JAZ repressor degradation | 4.5× increase | Transient effect (72–96 h) |
ODC mutant expression | Ornithine→putrescine | 3.8× increase | Potential metabolic imbalance |
RNAi suppression of TR-II | Redirect flux to tropine | 1.9× increase | Reduced calystegine production |
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